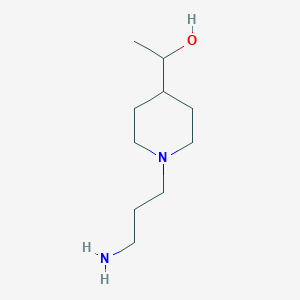
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol
描述
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(3-Aminopropyl)piperidin-4-yl)ethan-1-ol, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.27 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors and enzymes. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the modulation of mood and behavior.
Antitumor Activity
Research has indicated that piperidine derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell survival and proliferation .
Antimicrobial Effects
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Analgesic Properties
Piperidine derivatives are frequently explored for their analgesic effects. The mechanism often involves modulation of pain pathways through opioid receptors or other neurochemical systems, providing a basis for further development in pain management therapies .
Case Studies
- Antitumor Efficacy : A study involving the synthesis of piperidine derivatives showed that certain analogs could inhibit tumor growth in xenograft models, demonstrating their potential as anticancer agents .
- Antimicrobial Activity : A series of piperidine-based compounds were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Analgesic Activity : Research indicated that the compound could reduce pain responses in animal models, comparable to established analgesics, supporting its potential use in pain management .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is beneficial:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-(3-Aminopropyl)piperidin-4-ol | Antitumor, analgesic | Apoptosis induction via kinase inhibition |
| 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | Antimicrobial | Inhibition of bacterial growth |
| Piperidine | Neurotransmitter modulation | Interaction with serotonin/dopamine receptors |
属性
IUPAC Name |
1-[1-(3-aminopropyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQWJXZWGBSZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















